
Dimebolin
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Latrepirdine implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del sistema de anillo indol y la funcionalización posterior para introducir los grupos piridilo y etilo. Las condiciones de reacción generalmente implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar la formación del producto deseado .
Métodos de Producción Industrial: La producción industrial de Latrepirdine sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, sistemas automatizados para el control preciso de las condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía para garantizar la alta pureza y el rendimiento del producto final .
Análisis De Reacciones Químicas
Ruthenium-Catalyzed γ-Carbolinium Ion Formation
Ruthenium complexes (e.g., RuCl₃·nH₂O) facilitate stereoselective synthesis of γ-carbolines from ortho-substituted aryl azides .
Synthesis of Dimebolin :
-
Suzuki coupling : Biaryl formation via Pd-catalyzed coupling of bromoanilines.
-
Azidation and alkylation : Introduction of azide and methyl groups to pyridine nitrogen.
-
Ru-catalyzed amination : Formation of γ-carbolinium ion (91% yield).
-
Reduction : NaBH₄ reduction to yield this compound (48% yield from precursor) .
Mechanistic Studies
This compound’s interactions with molecular targets have been analyzed through in vitro assays and in vivo models.
Receptor Interactions
Target | Activity | IC₅₀/ED₅₀ | Reference |
---|---|---|---|
NMDA receptor | Antagonist | 7.7–73 μM (in vitro) | |
L-type Ca²⁺ channels | Inhibitor | 57 μM | |
Acetylcholinesterase | Inhibitor | 42 μM | |
Butyrylcholinesterase | Inhibitor | 7.9 μM |
Serotonergic Activity
This compound antagonizes 5-HT₆ receptors with high affinity (Ki = 26.0 ± 2.5 nM), potentially influencing short-term memory .
Neuroprotective Effects
Model | Concentration | Outcome | Reference |
---|---|---|---|
HD transgenic mice (striatal cultures) | ≥50 μM | Protection against glutamate-induced apoptosis | |
Cortical neuronal cultures | ≥10 μM | Inhibition of VGCC/NMDAR |
Aplicaciones Científicas De Investigación
Dimebolin, also known as Dimebon or Latrepirdine, was initially developed in Russia as an over-the-counter antihistamine for allergy treatment . Subsequent research explored its potential as a neuroprotective drug, particularly for Alzheimer's disease (AD) . this compound targets multiple pathways in the nervous system, including the inhibition of acetylcholinesterase .
Alzheimer's Disease
This compound has been investigated as a therapeutic agent for treating AD . It was selected for evaluation in an animal model of AD where cerebral cholinergic functions were impaired by injecting an intracerebroventricular toxin, ethylcholine aziridinium ion (AF64A), resulting in learning deficits . Systemic administration of this compound improved active avoidance conditioning in AF64A-injected rats, suggesting that this compound might be useful for treating cognitive disorders .
Several clinical trials have been conducted to evaluate this compound's efficacy in treating AD:
- CONCERT Study A phase III clinical research study was designed to evaluate whether this compound in combination with Aricept® (donepezil HCl) could improve cognition and daily living function in 1050 patients with mild-to-severe AD .
- Another clinical trial evaluated the safety and efficacy of this compound in patients with moderate-to-severe AD receiving existing background therapy with memantine .
- CONNECTION trial A large Phase III clinical trial of this compound in AD patients has been completed (NCT00838110). This trial was sponsored by Medivation and Pfizer and lasted 26 weeks. The CONNECTION trial was a multi-national, double-blind, placebo-controlled, safety and efficacy trial, involving 598 patients with mild-to-moderate AD, at 63 sites in North America, Europe, and South America .
Huntington's Disease
In addition to AD, this compound has also been developed for treating Huntington's disease (HD) . An earlier phase II study showed that this compound treatment led to a modest, but significant improvement in cognitive functions in HD patients as measured by the Mini Mental States Exam . A multinational phase III Huntington disease trial (the HORIZON Study) is in progress to test the safety and efficacy of this compound in HD patients . Using a transgenic fly model of Huntington’s disease, investigators demonstrated that feeding the flies with 100 μM of this compound partially reduced photoreceptor degeneration in this model .
Other neurological disorders
This compound's ability to interact with various receptors, such as 1B adrenergic receptors, histamine H1 receptors, and serotonin 5-HT6 receptors, suggests potential applications in other neurological disorders . Its high affinity for inhibiting serotonin 5-HT6 receptors is of particular interest, as these receptors are known targets for cognitive enhancement and have been considered as a target for AD treatment . An animal model evaluation confirmed this compound's ability to interact with 5-HT6 receptors in vivo and exert acute behavioral effects similar to the specific 5-HT6 receptor antagonist SB-399885 .
Diarrheal disease
Mecanismo De Acción
Latrepirdine ejerce sus efectos a través de múltiples mecanismos:
Antagonismo del Receptor de Histamina: Bloquea los receptores H1 de histamina, lo que puede contribuir a sus efectos antihistamínicos.
Función Mitocondrial: Latrepirdine mejora la función mitocondrial, lo que puede proteger a las neuronas de la degeneración.
Influjo de Calcio: Modula la entrada de calcio a las células, lo que puede afectar varios procesos celulares.
Vías Intracelulares: Latrepirdine influye en las vías catabólicas intracelulares, incluida la autofagia, lo que puede ayudar a eliminar los agregados de proteínas tóxicas asociados con enfermedades neurodegenerativas
Comparación Con Compuestos Similares
Latrepirdine se compara con otros compuestos de su clase, como:
Donepezilo: Un inhibidor de la acetilcolinesterasa utilizado para tratar la enfermedad de Alzheimer. A diferencia de Latrepirdine, Donepezilo ha demostrado una eficacia constante en ensayos clínicos.
Memantina: Un antagonista del receptor NMDA utilizado para la enfermedad de Alzheimer. El mecanismo de acción de memantina difiere del enfoque multiobjetivo de Latrepirdine.
Rivastigmina: Otro inhibidor de la acetilcolinesterasa con un perfil farmacológico diferente en comparación con Latrepirdine
Singularidad: La singularidad de Latrepirdine radica en su enfoque multiobjetivo, que afecta varias funciones y vías celulares, lo que lo distingue de otros medicamentos mono-objetivo utilizados en el tratamiento de enfermedades neurodegenerativas .
Actividad Biológica
Dimebolin, also known as Dimebon, is a compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD). Initially developed as an antihistamine, its repurposing for cognitive enhancement has led to various studies investigating its biological activity and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its neuroprotective effects, interactions with neurotransmitter systems, and implications for clinical use.
Neuroprotective Effects:
this compound exhibits neuroprotective properties through several mechanisms:
-
NMDA Receptor Modulation:
- This compound acts on NMDA receptors, which are critical for synaptic plasticity and memory function. At lower concentrations, it enhances the activity of AMPA receptors, while at higher concentrations, it functions as an NMDA antagonist. The half-maximal inhibitory concentration (IC50) for NMDA receptor inhibition is approximately 10 μM .
- Calcium Homeostasis:
- Mitochondrial Function:
- Serotonergic Activity:
- Inhibition of Protein Aggregation:
Clinical Trials and Findings
This compound has undergone various clinical trials to assess its efficacy in treating Alzheimer's disease and other neurodegenerative conditions:
- Phase 2 Trials: Initial studies indicated significant cognitive improvements in patients with mild to moderate Alzheimer's disease when treated with this compound compared to placebo . Notably, a trial involving 183 patients reported a statistically significant benefit on cognitive assessments after 26 weeks of treatment .
- Phase 3 Trials: Subsequent Phase 3 trials have yielded mixed results. The CONNECTION trial involving 598 patients found no significant differences in cognitive outcomes between this compound and placebo groups after six months . Similarly, another Phase 3 study reported that neither primary nor secondary endpoints showed significant improvements with this compound treatment compared to placebo .
Controversies and Concerns
Despite initial promising results, later studies raised concerns regarding the long-term effects of this compound:
- Increased Beta-Amyloid Levels: Research from Mount Sinai suggested that this compound may increase beta-amyloid levels in the brain, which is associated with neuronal deterioration and plaque formation in Alzheimer's disease . This finding contradicts earlier hypotheses that this compound could reduce beta-amyloid accumulation.
- Side Effects: The most commonly reported side effect in trials was dry mouth; however, the implications of increased beta-amyloid production necessitate further investigation into the safety profile of this compound over extended use .
Summary of Clinical Findings
Study Type | Patient Population | Treatment Duration | Key Findings |
---|---|---|---|
Phase 2 Trial | 183 AD patients | 26 weeks | Significant cognitive improvement noted |
Phase 3 CONNECTION | 598 AD patients | 6 months | No significant difference from placebo |
Phase 3 Other Trial | Various AD patients | Not specified | No significant change in primary/secondary outcomes |
Ongoing Studies | Huntington's disease | Ongoing | Evaluating effects on cognitive function |
Propiedades
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODQFNWMXFMEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189705 | |
Record name | Latrepirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3613-73-8 | |
Record name | Dimebon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3613-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Latrepirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latrepirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11725 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Latrepirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATREPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Latrepirdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.